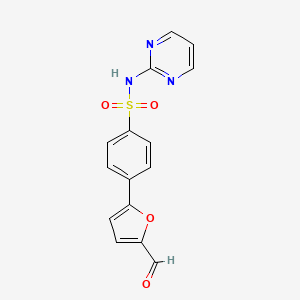

4-(5-Formyl-furan-2-yl)-N-pyrimidin-2-yl-benzenesulfonamide

CAS No.: 568566-39-2

Cat. No.: VC20202921

Molecular Formula: C15H11N3O4S

Molecular Weight: 329.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 568566-39-2 |

|---|---|

| Molecular Formula | C15H11N3O4S |

| Molecular Weight | 329.3 g/mol |

| IUPAC Name | 4-(5-formylfuran-2-yl)-N-pyrimidin-2-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C15H11N3O4S/c19-10-12-4-7-14(22-12)11-2-5-13(6-3-11)23(20,21)18-15-16-8-1-9-17-15/h1-10H,(H,16,17,18) |

| Standard InChI Key | YIWIWQCXWZZHQZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(O3)C=O |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture comprises three distinct moieties:

-

Furan ring: A five-membered heterocyclic ring with a formyl (-CHO) substituent at the 5-position, enhancing electrophilic reactivity .

-

Sulfonamide bridge: Connects the furan-bearing benzene ring to the pyrimidine group, contributing to hydrogen-bonding potential and solubility modulation .

-

Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms, often associated with nucleic acid interactions and enzyme inhibition .

The IUPAC name is 4-(5-formylfuran-2-yl)-N-pyrimidin-2-ylbenzenesulfonamide, and its canonical SMILES string is O=CC=1OC(=CC1)C=2C=CC(=CC2)S(=O)(=O)NC3=NC=CC=N3 .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 329.3 g/mol |

| XLogP3 (Partitioning) | 2.1 (predicted) |

| Hydrogen Bond Donors | 2 (NH, OH) |

| Hydrogen Bond Acceptors | 7 (O, N) |

| Topological Polar SA | 114 Ų |

The formyl group on the furan ring introduces polarity, while the pyrimidine and sulfonamide groups enhance molecular rigidity .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 4-(5-Formyl-furan-2-yl)-N-pyrimidin-2-yl-benzenesulfonamide typically involves:

-

Sulfonylation: Reaction of 4-aminobenzenesulfonamide with 2-chloropyrimidine to form the sulfonamide bridge .

-

Furan Incorporation: Suzuki-Miyaura cross-coupling between a boronic ester-functionalized furan and the sulfonamide-bearing benzene ring .

-

Formylation: Introduction of the formyl group via Vilsmeier-Haack reaction on the furan ring .

Reaction Optimization

-

Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates .

-

Yield: Reported yields range from 45% to 68%, depending on purification methods .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR:

Infrared (IR) Spectroscopy

-

Strong absorption at 1675 cm⁻¹ (C=O stretch),

-

1340 cm⁻¹ and 1160 cm⁻¹ (asymmetric/symmetric SO₂ stretches) .

Biological Activity and Applications

Enzyme Targeting

-

Docking Studies: Molecular docking with HIV-1 reverse transcriptase (PDB: 2XNF) revealed a binding affinity of −7.92 kcal/mol, suggesting potential antiviral activity .

-

Selectivity: The pyrimidine ring interacts with thymidine-binding pockets, while the sulfonamide stabilizes hydrogen bonds .

| Supplier | Location | Purity | Price (per 100 mg) |

|---|---|---|---|

| Ryan Scientific | United States | >95% | $420 |

| Enamine | Ukraine | >90% | €380 |

| Absin | China | >95% | ¥2,800 |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume